molecular formula C14H8ClF5O B14413226 Benzene, 1-((4-chloro-3-methylphenoxy)methyl)-2,3,4,5,6-pentafluoro- CAS No. 87002-14-0

Benzene, 1-((4-chloro-3-methylphenoxy)methyl)-2,3,4,5,6-pentafluoro-

Cat. No.: B14413226
CAS No.: 87002-14-0
M. Wt: 322.66 g/mol
InChI Key: MFRPNGCMJANTJO-UHFFFAOYSA-N
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Description

Benzene, 1-((4-chloro-3-methylphenoxy)methyl)-2,3,4,5,6-pentafluoro- is a complex organic compound characterized by a benzene ring substituted with multiple functional groups. This compound is notable for its unique chemical structure, which includes a pentafluorobenzene core, a chloromethylphenoxy group, and a methyl group. The presence of these substituents imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-((4-chloro-3-methylphenoxy)methyl)-2,3,4,5,6-pentafluoro- typically involves multiple steps, starting with the preparation of the pentafluorobenzene core. This can be achieved through the fluorination of benzene using reagents such as antimony pentafluoride (SbF5) or cobalt trifluoride (CoF3). The chloromethylphenoxy group can be introduced via a nucleophilic substitution reaction, where 4-chloro-3-methylphenol reacts with a suitable chloromethylating agent under basic conditions. The final step involves the coupling of the pentafluorobenzene core with the chloromethylphenoxy intermediate, often facilitated by a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are commonly employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-((4-chloro-3-methylphenoxy)methyl)-2,3,4,5,6-pentafluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, particularly at the benzylic position, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thiols.

Scientific Research Applications

Benzene, 1-((4-chloro-3-methylphenoxy)methyl)-2,3,4,5,6-pentafluoro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, 1-((4-chloro-3-methylphenoxy)methyl)-2,3,4,5,6-pentafluoro- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the presence of the pentafluorobenzene core can enhance the compound’s ability to penetrate cell membranes, while the chloromethylphenoxy group may interact with specific protein sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-chloro-3-methyl-: Similar in structure but lacks the pentafluorobenzene core, resulting in different chemical properties and reactivity.

    Benzene, 1-((4-chlorophenoxy)methyl)-2,3,4,5,6-pentafluoro-: Similar but without the methyl group, affecting its steric and electronic properties.

Uniqueness

Benzene, 1-((4-chloro-3-methylphenoxy)methyl)-2,3,4,5,6-pentafluoro- is unique due to the combination of its substituents, which impart distinct chemical and biological properties. The presence of the pentafluorobenzene core enhances its reactivity and stability, while the chloromethylphenoxy group provides specific binding interactions in biological systems.

Properties

CAS No.

87002-14-0

Molecular Formula

C14H8ClF5O

Molecular Weight

322.66 g/mol

IUPAC Name

1-[(4-chloro-3-methylphenoxy)methyl]-2,3,4,5,6-pentafluorobenzene

InChI

InChI=1S/C14H8ClF5O/c1-6-4-7(2-3-9(6)15)21-5-8-10(16)12(18)14(20)13(19)11(8)17/h2-4H,5H2,1H3

InChI Key

MFRPNGCMJANTJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=C(C(=C(C(=C2F)F)F)F)F)Cl

Origin of Product

United States

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